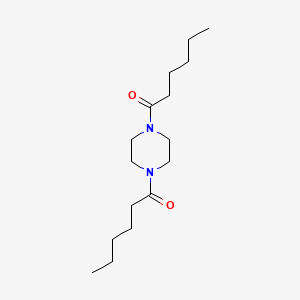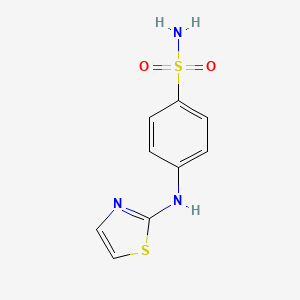
Benzenesulfonamide, 4-(2-thiazolylamino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzenesulfonamide, 4-(2-thiazolylamino)- is a compound that belongs to the class of benzenesulfonamides, which are known for their diverse biological activities. This compound features a benzenesulfonamide moiety linked to a thiazole ring, making it a valuable molecule in medicinal chemistry and pharmaceutical research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonamide, 4-(2-thiazolylamino)- typically involves the condensation of 2-amino-4-aryl-thiazole with 4-chlorosulfonyl benzylidine-2,4-thiazolidinedione . The reaction is carried out under reflux conditions in a suitable solvent such as dimethylformamide (DMF) for several hours. The progress of the reaction is monitored using thin-layer chromatography (TLC) with ethanol:toluene (1:4) as the eluent .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and column chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
Benzenesulfonamide, 4-(2-thiazolylamino)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amines.
Substitution: Formation of substituted benzenesulfonamides.
科学的研究の応用
Benzenesulfonamide, 4-(2-thiazolylamino)- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial properties against various bacterial strains.
Medicine: Explored for its potential as an anticancer agent through the inhibition of carbonic anhydrase IX.
Industry: Utilized in the development of new materials with specific properties.
作用機序
The mechanism of action of Benzenesulfonamide, 4-(2-thiazolylamino)- involves the inhibition of carbonic anhydrase IX, an enzyme that plays a crucial role in maintaining pH balance in cells . By inhibiting this enzyme, the compound disrupts the cellular environment, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . Additionally, the compound exhibits antimicrobial activity by interfering with bacterial cell wall synthesis .
類似化合物との比較
Similar Compounds
N-(thiazol-2-yl)benzenesulfonamide: Known for its antibacterial activity.
N-(thiazol-4-ylmethyl)benzenesulfonamide: Evaluated for its fungicidal activities.
Uniqueness
Benzenesulfonamide, 4-(2-thiazolylamino)- stands out due to its dual activity as both an anticancer and antimicrobial agent. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for targeted cancer therapy . Additionally, its antimicrobial properties add to its versatility in scientific research and potential therapeutic applications .
特性
CAS番号 |
20278-06-2 |
|---|---|
分子式 |
C9H9N3O2S2 |
分子量 |
255.3 g/mol |
IUPAC名 |
4-(1,3-thiazol-2-ylamino)benzenesulfonamide |
InChI |
InChI=1S/C9H9N3O2S2/c10-16(13,14)8-3-1-7(2-4-8)12-9-11-5-6-15-9/h1-6H,(H,11,12)(H2,10,13,14) |
InChIキー |
XQVIROIOJXPRPT-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1NC2=NC=CS2)S(=O)(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



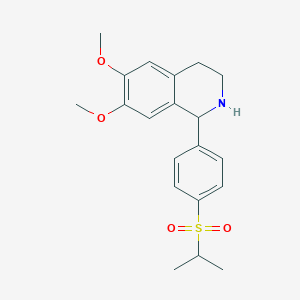
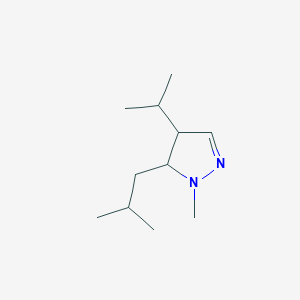
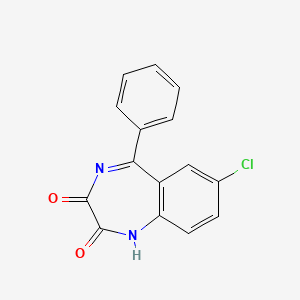
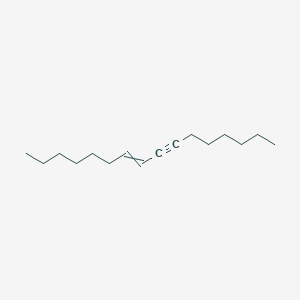

![3-Nitro-4-[(pyridin-2-yl)methyl]aniline](/img/structure/B14713509.png)
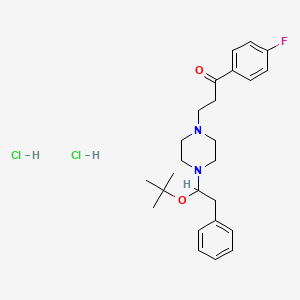
silane](/img/structure/B14713525.png)
![2-Ethylbicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14713528.png)


